what is the structure of N-methyl-N'-(propargyl-PEG4)-Cy5
what is the structure of N-methyl-N'-(propargyl-PEG4)-Cy5
An In-depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized chemical reagent designed for advanced bio-conjugation and fluorescent labeling applications. It belongs to the family of cyanine dyes, specifically Cy5, which is known for its bright fluorescence in the far-red region of the spectrum. The molecule is engineered with a terminal alkyne group via a polyethylene glycol (PEG) linker, making it a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This design allows for the efficient and specific attachment of the photostable Cy5 fluorophore to a wide array of azide-modified biomolecules, including proteins, nucleic acids, and small molecules. Its utility is particularly noted in the synthesis of fluorescently-tagged PROTACs (Proteolysis Targeting Chimeras) and other molecular probes for biological research.[1][2][3]
Core Structure and Components
The structure of N-methyl-N'-(propargyl-PEG4)-Cy5 is a sophisticated assembly of three key functional units, each contributing to its overall utility:
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Cy5 Fluorophore Core : This is the light-emitting component of the molecule. Cy5 is a large, aromatic cyanine dye characterized by a long polymethine chain connecting two indolenine rings. This structure is responsible for its high molar extinction coefficient and strong fluorescence in the far-red spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.
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Propargyl Group : This functional group contains a terminal alkyne (a carbon-carbon triple bond). This alkyne serves as a reactive handle for "click chemistry," enabling the molecule to be covalently and specifically linked to molecules containing an azide group.[1]
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PEG4 Linker : This is a tetra-polyethylene glycol spacer that connects the Cy5 fluorophore to the propargyl group. The PEG linker enhances the water solubility of the entire molecule, reduces potential steric hindrance during conjugation, and minimizes non-specific binding, thereby improving the performance of the final conjugate.
The systematic chemical name for this compound is 3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-2-((1E,3E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium chloride.[4]
Physicochemical and Spectroscopic Data
The key properties of N-methyl-N'-(propargyl-PEG4)-Cy5 are summarized below. These parameters are critical for designing fluorescence-based experiments, including microscopy and flow cytometry.
| Property | Value | Reference |
| CAS Number | 2107273-04-9 | [2][5] |
| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [2][5] |
| Molecular Weight | 620.30 g/mol | [2][5] |
| Excitation Maximum (λex) | 649 nm | [2][3][6] |
| Emission Maximum (λem) | 667 nm | [2][3][6] |
| Molar Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | [2] |
Experimental Protocols and Methodologies
The primary application of this reagent is its conjugation to azide-bearing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a generalized protocol for labeling an azide-modified protein.
Objective: To fluorescently label an azide-modified protein with N-methyl-N'-(propargyl-PEG4)-Cy5.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
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N-methyl-N'-(propargyl-PEG4)-Cy5, dissolved in DMSO to a stock concentration of 10 mM.
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Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).
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Reducing agent solution (e.g., 250 mM Sodium Ascorbate or 50 mM THPTA).
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Copper-chelating ligand (e.g., 50 mM TBTA in DMSO).
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Purification column (e.g., size-exclusion chromatography, SEC) for removing excess dye.
Protocol:
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Preparation of Reactants:
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Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a reaction buffer. Ensure the buffer is free of chelating agents like EDTA.
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Prepare a fresh premix of the copper catalyst. For a 100 µL final reaction volume, mix 2 µL of 50 mM CuSO₄ with 2 µL of 50 mM TBTA ligand. Let it sit for 5 minutes.
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Reaction Setup:
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To the protein solution, add N-methyl-N'-(propargyl-PEG4)-Cy5 stock solution to achieve a 5- to 20-fold molar excess over the protein.
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Add the copper catalyst premix to the reaction tube.
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Initiate the reaction by adding the reducing agent. For example, add 4 µL of freshly prepared 250 mM sodium ascorbate.
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Incubation:
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).
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Purification:
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Following incubation, remove the unreacted dye and catalyst components.
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Load the reaction mixture onto a size-exclusion chromatography column (e.g., a desalting column like a PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS).
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Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
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Characterization:
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Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
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The degree of labeling (DOL) can be calculated using the respective extinction coefficients.
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. N-methyl-N'-(propargyl-PEG4)-Cy5, 2107273-04-9 | BroadPharm [broadpharm.com]
- 4. N-methyl-N'-(propargyl-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
